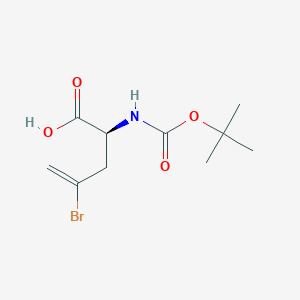
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Applications De Recherche Scientifique
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: This compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Bioconjugation: The bromine atom allows for further functionalization, making it useful in bioconjugation techniques for labeling and tracking biomolecules.
Chemical Biology: It is employed in the study of protein-ligand interactions and enzyme mechanisms.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.
Bromination: The bromination of the starting material is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the fourth position of the pent-4-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as (S)-4-azido-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be formed.
Deprotection Reactions: The major product is (S)-4-Bromo-2-amino-pent-4-enoic acid after Boc removal.
Mécanisme D'action
The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid depends on its specific application:
Peptide Synthesis: It acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.
Bioconjugation: The bromine atom can undergo nucleophilic substitution, allowing the compound to be linked to other biomolecules.
Comparaison Avec Des Composés Similaires
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Lacks the bromine atom, making it less reactive for certain bioconjugation applications.
(S)-4-Chloro-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring selective substitution reactions.
Propriétés
IUPAC Name |
(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376139 |
Source


|
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151215-34-8 |
Source


|
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
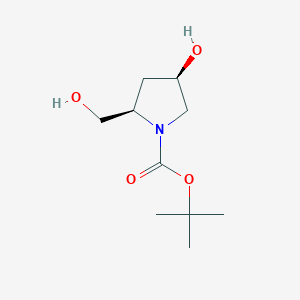
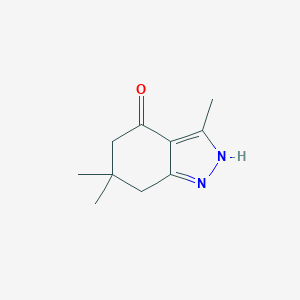
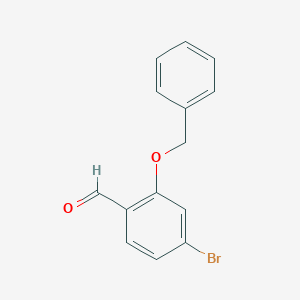
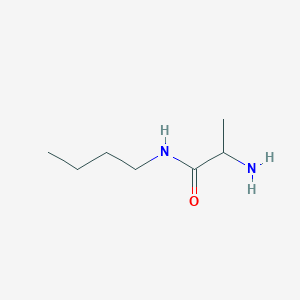
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)
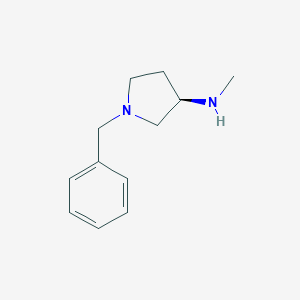
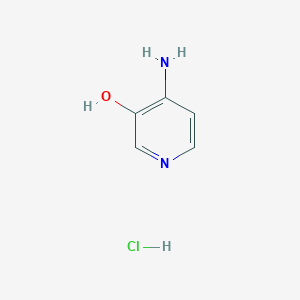
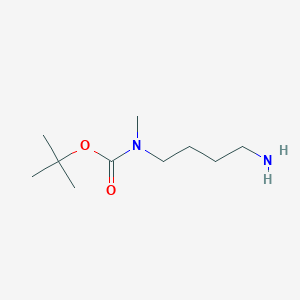
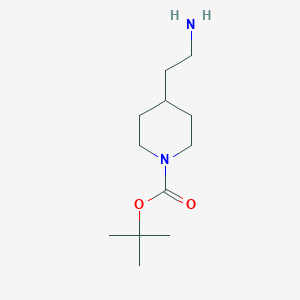
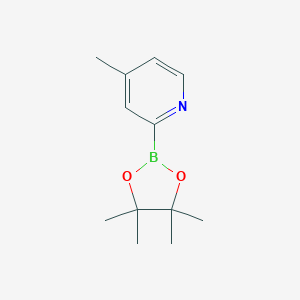
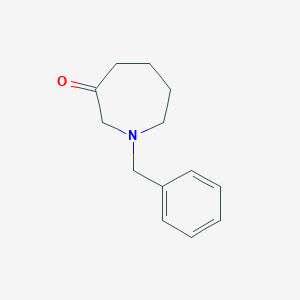
![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)
